molecular formula C7H6BrN3 B12322685 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Katalognummer: B12322685
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: UYBOPHPKOJDASN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyridine ring fused to a pyrazole ring, with a bromine atom at the 5-position and an amine group at the 3-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine typically involves the formation of the pyrazolopyridine core followed by bromination and amination. One common method starts with the cyclization of a suitable precursor, such as a pyridine derivative, with a hydrazine derivative to form the pyrazole ring. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is unique due to its specific ring fusion pattern and the presence of both a bromine atom and an amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C7H6BrN3

Molekulargewicht

212.05 g/mol

IUPAC-Name

5-bromo-6H-pyrrolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H6BrN3/c8-7-5-1-4(9)2-10-6(5)3-11-7/h1-3,11H,9H2

InChI-Schlüssel

UYBOPHPKOJDASN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=CNC(=C21)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.